An In-depth Technical Guide on the Core Chemical Properties of 7-Methylthieno[3,2-d]pyrimidine
An In-depth Technical Guide on the Core Chemical Properties of 7-Methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 7-Methylthieno[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of experimental data for the parent compound, this guide also includes information on its closely related derivatives, 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine, to provide a broader understanding of the chemical landscape of this scaffold.
Chemical and Physical Properties
| Property | 7-Methylthieno[3,2-d]pyrimidine (Predicted) | 7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine |
| Molecular Formula | C₇H₆N₂S[1] | C₇H₆N₂O₂S[2][3] | C₇H₄Cl₂N₂S[4] |
| Molecular Weight | 150.20 g/mol | 182.20 g/mol [3] | 219.09 g/mol [4] |
| Monoisotopic Mass | 150.02516 Da[1] | 182.01500 Da | - |
| CAS Number | Not available | 35265-81-7[2][5] | 35265-83-9[4] |
| Predicted Density | - | 1.433 g/cm³ | - |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of 7-Methylthieno[3,2-d]pyrimidine and its analogues. While a complete set of experimental spectra for the parent compound is not available, predicted data and information from related structures are presented.
Mass Spectrometry
The fragmentation pattern in mass spectrometry provides valuable information about the structure of the molecule.
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7-Methylthieno[3,2-d]pyrimidine (Predicted):
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure. Although specific NMR data for 7-Methylthieno[3,2-d]pyrimidine is scarce, data for related thienopyrimidine derivatives offer insights into expected chemical shifts.
Note: Specific experimental ¹H and ¹³C NMR data for 7-Methylthieno[3,2-d]pyrimidine are not available in the reviewed literature. The characterization of this core structure would require its synthesis and subsequent spectral analysis.
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in a molecule. The IR spectrum of 7-Methylthieno[3,2-d]pyrimidine would be expected to show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations.
Note: No experimental IR spectrum for 7-Methylthieno[3,2-d]pyrimidine was found in the public domain.
Experimental Protocols
The synthesis of the thieno[3,2-d]pyrimidine scaffold is a key step in the development of new therapeutic agents. While a specific protocol for the 7-methyl parent compound is not detailed, general synthetic routes for substituted thieno[3,2-d]pyrimidines often involve the cyclization of a substituted 2-aminothiophene-3-carboxylate or carbonitrile with a one-carbon source.
A general approach for the synthesis of thieno[3,2-d]pyrimidinones involves the following steps:
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Synthesis of 3-amino-thiophene-2-carboxylate synthons: This is often achieved through a multi-step process starting from appropriate aldehydes or ketones.
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Cyclization: The 3-amino-thiophene-2-carboxylate is then cyclized with a suitable reagent like urea or a primary amine to form the thieno[3,2-d]pyrimidinone ring system. For instance, heating ethyl 2-aminothiophene-3-carboxylate with urea can yield the corresponding thieno[3,2-d]pyrimidine-2,4-dione.
Note: The detailed experimental conditions, including solvents, temperatures, and catalysts, would vary depending on the specific substituents on the thiophene and pyrimidine rings.
Signaling Pathways and Biological Activity
The thieno[3,2-d]pyrimidine scaffold is a prominent pharmacophore in the design of kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer. Derivatives of this core structure have been shown to inhibit several important kinases, including Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK).
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Thienopyrimidine derivatives have been developed as potent and selective inhibitors of PI3K. By blocking the activity of PI3K, these compounds can disrupt downstream signaling, leading to the inhibition of tumor cell growth.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by thienopyrimidine derivatives.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, leading to cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers. Thienopyrimidine derivatives have been designed as EGFR inhibitors, blocking its kinase activity and thereby preventing the activation of downstream signaling.
Caption: EGFR signaling pathway and its inhibition by thienopyrimidine derivatives.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway, which is essential for B-cell development, differentiation, and survival. Aberrant BTK activity is implicated in B-cell malignancies and autoimmune diseases. Thienopyrimidine-based compounds have been developed as potent BTK inhibitors.
References
- 1. PubChemLite - 7-methylthieno[3,2-d]pyrimidine (C7H6N2S) [pubchemlite.lcsb.uni.lu]
- 2. 7-methyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | CAS 35265-81-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 7-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione;CAS No.:35265-81-7 [chemshuttle.com]
- 4. chemscene.com [chemscene.com]
- 5. 35265-81-7|7-Methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]
